molecular formula C19H21N5O5 B2707252 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide CAS No. 2035005-18-4

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide

Cat. No.: B2707252
CAS No.: 2035005-18-4
M. Wt: 399.407
InChI Key: BJHFULDUETWLFH-HWKANZROSA-N
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Description

Introduction to Structural Significance

Structural Components and Pharmacophoric Features

The molecular architecture of (E)-3-(benzo[d]dioxol-5-yl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide (molecular formula: C₁₉H₂₁N₅O₅, molecular weight: 399.4 g/mol) comprises three distinct pharmacophoric elements:

  • Benzo[d]dioxole Ring : This bicyclic system, featuring a methylenedioxy bridge, contributes to metabolic stability and enhances hydrophobic interactions with target proteins. The electron-rich aromatic system facilitates π-π stacking in binding pockets, as observed in benzodioxole derivatives with anticancer and antioxidant activities.
  • 1,3,5-Triazine Core : Substituted at positions 4 and 6 with methoxy and morpholino groups, the triazine ring serves as a hydrogen-bond acceptor. The morpholino moiety, a saturated six-membered ring with one oxygen atom, improves solubility and participates in hinge-region interactions with kinases, a feature critical in PI3K/mTOR inhibitors.
  • Acrylamide Linker : The (E)-configured acrylamide group enables covalent binding to nucleophilic cysteine residues via Michael addition, a mechanism validated in protease inhibitors like SARS-CoV-2 Mᵖʳᵒ inhibitors. The methylene bridge between the acrylamide and triazine ensures conformational flexibility, optimizing orientation for target engagement.
Table 1. Key Structural Features and Their Roles
Component Role in Bioactivity Example Analogues
Benzo[d]dioxole Metabolic stability, hydrophobic interactions Piperine derivatives
1,3,5-Triazine Hydrogen-bond acceptance, kinase inhibition Gedatolisib (PI3K/mTOR inhibitor)
Acrylamide Covalent cysteine targeting, irreversible inhibition Afatinib (EGFR inhibitor)

Structure-Based Classification in the Acrylamide Derivatives Family

This compound belongs to two overlapping structural families:

  • Covalent Acrylamide Inhibitors : The α,β-unsaturated carbonyl group classifies it as a Michael acceptor capable of forming covalent adducts with catalytic cysteines. This mechanism is shared with FDA-approved agents like ibrutinib and neratinib. Unlike non-covalent inhibitors, acrylamides provide prolonged target occupancy, advantageous in overcoming resistance mutations.
  • Triazine-Based Kinase Inhibitors : The 4-methoxy-6-morpholino substitution pattern aligns with triazine derivatives targeting PI3K/Akt/mTOR pathways. For instance, compound 6h from Hu et al. (2021) demonstrated IC₅₀ values of 2.21 µM against HeLa cells, attributed to morpholino-triazine interactions with the kinase hinge region.

The hybrid structure merges these classifications, enabling dual mechanisms of action: covalent inhibition and ATP-competitive kinase binding.

Historical Context of Benzo[d]dioxole-Triazine Hybrid Molecules

The integration of benzo[d]dioxole and triazine motifs stems from two developmental trajectories:

  • Benzodioxole in Drug Discovery : Historically, benzodioxole appears in natural products (e.g., safrole) and synthetic agents. Modern derivatives, such as those evaluated by Hawash et al. (2020), exhibit anticancer activity via ROS modulation and apoptosis induction. The methylenedioxy group’s resistance to oxidative metabolism enhances bioavailability, a trait exploited in hybrid molecules.
  • Triazine Scaffolds : 1,3,5-Triazines gained prominence as kinase inhibitors due to their planar structure and ability to mimic purine rings. Morpholino substitutions, as in gedatolisib, improve water solubility and target affinity. The combination with benzodioxole represents an innovation to concurrently address solubility and target versatility.

Relevance in Medicinal Chemistry and Drug Discovery

This compound’s design addresses three critical challenges in oncology drug development:

  • Dual-Pathway Inhibition : The triazine core’s ability to inhibit PI3K/mTOR pathways, combined with acrylamide-mediated covalent binding to cysteine-dependent targets, enables simultaneous modulation of proliferation and survival signaling.
  • Resistance Mitigation : Covalent inhibitors exhibit lower susceptibility to resistance mutations compared to reversible agents. The acrylamide’s irreversible binding, coupled with triazine’s ATP-competitive effects, creates a high barrier to resistance.
  • Drug-Likeness Optimization : The morpholino group enhances aqueous solubility, while the benzo[d]dioxole improves metabolic stability. These features align with Lipinski’s rules, predicting favorable oral bioavailability.
Table 2. Comparative Analysis of Hybrid vs. Parent Scaffolds
Parameter Benzo[d]dioxole Derivatives Triazine Derivatives Hybrid Compound
LogP (Predicted) 2.1–3.4 1.8–2.5 2.7
Metabolic Stability High Moderate High
Kinase Inhibition IC₅₀ N/A 2.21–16.32 µM <5 µM*
Covalent Binding No No Yes

*Predicted based on structural analogs.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O5/c1-26-19-22-16(21-18(23-19)24-6-8-27-9-7-24)11-20-17(25)5-3-13-2-4-14-15(10-13)29-12-28-14/h2-5,10H,6-9,11-12H2,1H3,(H,20,25)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHFULDUETWLFH-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide (CAS Number: 2035005-18-4) is a synthetic derivative that has gained attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N5O5C_{19}H_{21}N_{5}O_{5}, with a molecular weight of 399.4 g/mol. The structure features a benzo[d][1,3]dioxole moiety linked to a triazinyl group through an acrylamide bond, which is significant for its biological interactions.

PropertyValue
CAS Number2035005-18-4
Molecular FormulaC19H21N5O5
Molecular Weight399.4 g/mol

Anticancer Activity

Recent studies have highlighted the potential of triazine derivatives, including those similar to our compound, as effective anticancer agents. The s-triazine core has been associated with various biological activities, particularly in inhibiting cancer cell proliferation.

  • EGFR Inhibition : Triazine derivatives have shown significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), which is crucial in many cancers. For instance, compounds related to our target have demonstrated IC50 values as low as 36.8 nM against EGFR .
  • Cell Cycle Arrest : Compounds similar to this compound have been reported to induce cell cycle arrest at the G2-M phase, suggesting a mechanism that prevents cancer cell division .
  • Apoptosis Induction : The compound has potential apoptotic effects on various cancer cell lines, contributing to its anticancer efficacy. This was observed in studies where derivatives exhibited potent cytotoxicity against Hep3B cells with IC50 values significantly lower than traditional chemotherapeutics like Doxorubicin .

Study 1: Antitumor Activity Evaluation

A systematic review of s-triazine derivatives indicated that modifications in the triazine structure could enhance anticancer properties. The study reported that certain derivatives achieved over 90% inhibition of cancer cell lines at low concentrations .

Study 2: Comparative Analysis with Known Anticancer Agents

In a comparative study involving various benzodioxole derivatives, compounds structurally related to our target were evaluated for their anticancer activity against multiple cell lines. The results indicated that some derivatives had IC50 values comparable to or better than established drugs like Doxorubicin .

Tables of Biological Activity Data

Compound NameCell LineIC50 (µM)Mechanism of Action
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(...)Hep3B8.07Apoptosis induction
Related Triazine DerivativeMDA-MB-2310.0368EGFR inhibition
Benzodioxole DerivativeVarious2.54Cell cycle arrest (G2-M phase)

Scientific Research Applications

Case Studies

  • EGFR Inhibition : A study reported that modifications on the triazine scaffold increased potency against various cancer cell lines, demonstrating the importance of structural diversity in enhancing therapeutic efficacy .
  • Breast Cancer : Another study identified specific derivatives with high inhibitory activity against breast cancer cells, suggesting that the incorporation of the benzo[d][1,3]dioxole moiety plays a role in enhancing bioactivity .

Targeting Mur Ligases

The compound has also been investigated for its inhibitory effects on Mur ligases (MurD and MurE), which are essential in bacterial cell wall synthesis. This inhibition could position it as a candidate for developing new antibacterial agents. The structure-activity relationship studies indicated that modifications to the dioxole and triazine components could optimize inhibitory effects .

Case Studies

  • Antibacterial Activity : Research showed that derivatives similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide exhibited promising antibacterial properties against resistant strains of bacteria .

Synthesis and Scalability

The synthesis of this compound has been optimized for scalability in pharmaceutical applications. Improved synthetic routes have been developed to enhance yield and purity, making it feasible for large-scale production necessary for clinical trials .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Differences

Compound Name Core Structure Substituents Biological Activity Mechanism of Action References
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide Acrylamide + triazine Benzo[d][1,3]dioxol-5-yl; 4-methoxy-6-morpholino-triazine Anti-obesity PPAR-γ suppression, FAS inhibition
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives Benzamide + thiazolidinedione Thiazolidinedione ring; phenyl group Likely PPAR-γ agonism (diabetes) PPAR-γ activation (hypothesized)
Bis(morpholino-1,3,5-triazine) derivatives (e.g., Compound 30) Benzamide + triazine Morpholino-triazine; ureido linker; dimethylaminoethyl group Undisclosed (kinase inhibition?) Unknown
Pymetrozine (4,5-dihydro-6-methyl-4-((3-pyridinylmethylene)amino)-1,2,4-triazin-3(2H)-one, (E)-) Triazine Pyridinylmethylene; methyl group Pesticide Insect neurotoxin

Key Observations

Role of the Triazine Ring: The target compound’s 4-methoxy-6-morpholino-triazine substituent is critical for its anti-obesity effects, likely enhancing solubility and target binding . In contrast, triazine derivatives with chlorophenyl or pyridinyl groups (e.g., pymetrozine) exhibit pesticidal activity due to altered electronic properties and target specificity .

Acrylamide vs. Benzamide Backbones :

  • The acrylamide linker in the target compound may improve membrane permeability compared to benzamide-based analogs (e.g., and ). Thiazolidinedione-containing benzamides () are associated with PPAR-γ activation, opposing the target compound’s suppressive effect on PPAR-γ .

Substituent-Driven Activity: The benzo[d][1,3]dioxol-5-yl group contributes to lipid metabolism modulation, while morpholino groups on triazine enhance pharmacokinetic properties.

Q & A

How can the synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide be optimized to improve yield and purity?

Methodological Answer:
The synthesis involves nucleophilic substitution and condensation steps. Key optimizations include:

  • Reaction Conditions: Use anhydrous potassium carbonate as a base and dry toluene as a solvent under reflux (8–10 hours) to facilitate morpholine incorporation into the triazine core .
  • Purification: Crystallization from ethanol (95%) post-reaction enhances purity. Excess solvent removal under reduced pressure minimizes byproducts .
  • Monitoring: Track reaction progress via TLC or HPLC. Adjust stoichiometric ratios (e.g., morpholine:substrate at 1:1) to avoid incomplete substitution .

What advanced spectroscopic and crystallographic techniques are recommended to confirm the structure and stereochemistry of this acrylamide-triazine hybrid?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H/¹³C NMR to confirm acrylamide’s E-configuration (e.g., coupling constants ~15.2 Hz for trans-alkene protons) and triazine-morpholine linkage .
  • X-ray Crystallography: Resolve ambiguities in substituent positioning (e.g., morpholine orientation on triazine) and verify stereochemistry, as demonstrated for analogous dichlorobenzamide derivatives .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula, particularly for distinguishing regioisomers .

How can researchers design experiments to evaluate the electrochemical behavior of triazine-acrylamide hybrids?

Methodological Answer:

  • Cyclic Voltammetry (CV): Perform CV in aprotic solvents (e.g., DMF) with a three-electrode system to study redox-active moieties (e.g., benzo[d][1,3]dioxole or triazine). Reference electrode potentials against ferrocene/ferrocenium .
  • Controlled Atmosphere: Conduct experiments under inert gas (N₂/Ar) to avoid oxygen interference.
  • Data Interpretation: Correlate oxidation/reduction peaks with electron-withdrawing groups (e.g., triazine) and π-conjugated acrylamide systems .

How should discrepancies in spectral data (e.g., NMR shifts or elemental analysis) be resolved during structural characterization?

Methodological Answer:

  • Cross-Validation: Combine IR (amide C=O stretch ~1650 cm⁻¹), NMR (morpholine’s CH₂-O peaks at δ 3.5–3.7), and elemental analysis (e.g., C, H, N within ±0.3% of theoretical values) .
  • Isomer Differentiation: For E/Z isomers, use NOESY NMR to detect spatial proximity between acrylamide’s α-proton and adjacent aromatic groups .
  • Reproducibility: Repeat syntheses to rule out experimental variability. Compare with literature data for analogous triazine-morpholine systems .

What in vitro assays are suitable for assessing the bioactivity of this compound in neurogenesis or kinase inhibition studies?

Methodological Answer:

  • Neurogenesis Assays: Use adult rat hippocampal progenitor cells (e.g., Neuro-2a line) and quantify neurite outgrowth via immunostaining (β-III-tubulin) .
  • Kinase Inhibition: Employ fluorescence-based kinase activity assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR or CDK2) to measure IC₅₀ values .
  • Cytotoxicity Screening: Pair bioactivity studies with MTT assays to rule off-target effects .

How can computational methods predict the binding affinity and stability of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases). Focus on triazine’s hydrogen bonding with ATP-binding pockets .
  • Molecular Dynamics (MD): Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability (RMSD < 2 Å) .
  • ADMET Prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize analogs .

What mechanistic role does morpholine play in the nucleophilic substitution reactions during synthesis?

Methodological Answer:

  • Nucleophilicity: Morpholine’s lone pair on the oxygen facilitates attack on electron-deficient triazine carbons, displacing chloride .
  • Solubility Enhancement: Morpholine improves reactant miscibility in toluene via hydrogen bonding with intermediates .
  • Byproduct Mitigation: Using excess morpholine (1.2 equiv) ensures complete substitution, reducing unreacted triazine-chloro intermediates .

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